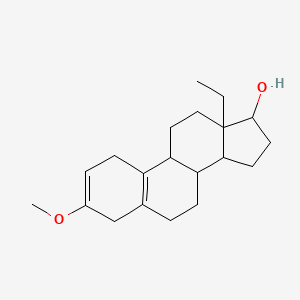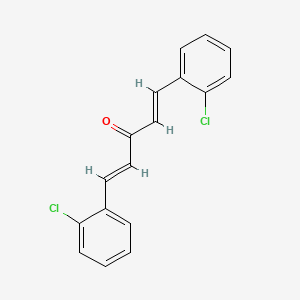
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Cl2O It is a derivative of dibenzylideneacetone, characterized by the presence of two chlorophenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one can be synthesized through the aldol condensation reaction between 2-chlorobenzaldehyde and acetone. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Lacks the chlorophenyl groups, resulting in different chemical properties.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with chlorophenyl groups in different positions.
Dibenzylideneacetone: The parent compound without chlorophenyl substitutions.
Uniqueness
1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one is unique due to the presence of chlorophenyl groups, which impart distinct chemical reactivity and potential biological activities. These substitutions can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H12Cl2O |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(2-chlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Cl2O/c18-16-7-3-1-5-13(16)9-11-15(20)12-10-14-6-2-4-8-17(14)19/h1-12H/b11-9+,12-10+ |
Clave InChI |
OZBIBYIDJNVAOQ-WGDLNXRISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


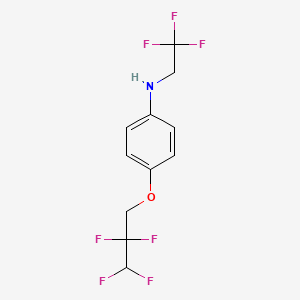






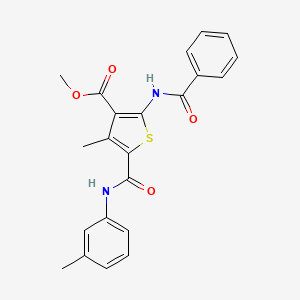
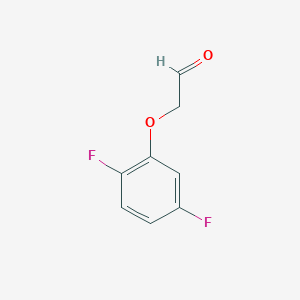

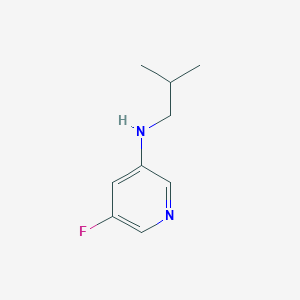

![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
